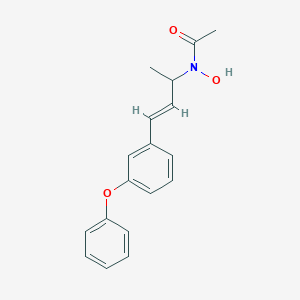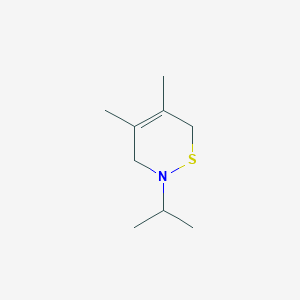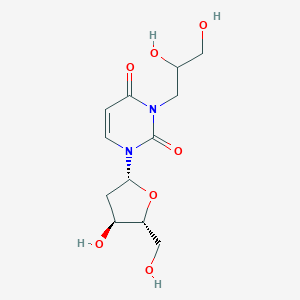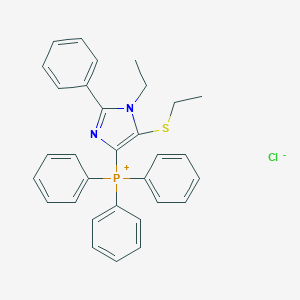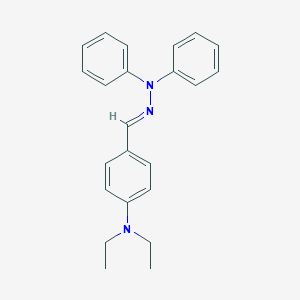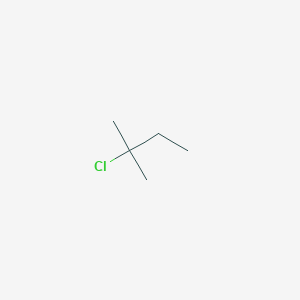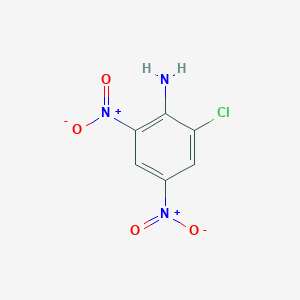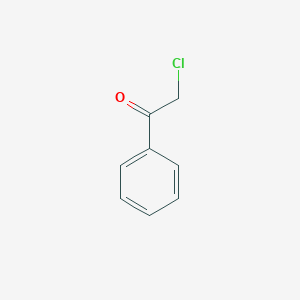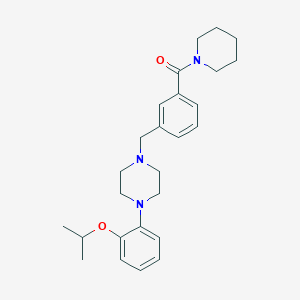
Mazapertine
Overview
Description
It exerts its pharmacological effects through affinity for dopamine D2, serotonin 5-HT1A, and α1-adrenergic receptors . Although it was never marketed, mazapertine has been studied extensively for its potential therapeutic applications.
Preparation Methods
The synthesis of mazapertine involves several steps:
Alkylation: 2-nitrophenol is alkylated with isopropyl bromide to produce 2-isopropoxynitrobenzene.
Hydrogenation: The nitro group of 2-isopropoxynitrobenzene is catalytically hydrogenated to yield 2-isopropoxyaniline.
Ring Formation: Intermolecular ring formation of 2-isopropoxyaniline with bis(2-chloroethyl)amine results in 1-(2-isopropoxyphenyl)piperazine.
Amide Formation: 3-(chloromethyl)benzoyl chloride reacts with piperidine to form 1-[3-(chloromethyl)benzoyl]piperidine.
Convergent Synthesis: The final step involves the alkylation of 1-(2-isopropoxyphenyl)piperazine with 1-[3-(chloromethyl)benzoyl]piperidine to produce this compound.
Chemical Reactions Analysis
Mazapertine undergoes several types of chemical reactions:
Oxidation: Phenylhydroxylation and piperidyl oxidation are common oxidation reactions.
Reduction: Reduction of the nitro group to an amine.
Substitution: O-dealkylation and N-dephenylation are typical substitution reactions.
Other Reactions: Oxidative N-debenzylation and dehydration are also observed.
Common reagents and conditions used in these reactions include catalytic hydrogenation for reduction and various oxidizing agents for oxidation. Major products formed from these reactions include 4-OH-phenyl this compound and 4-OH-piperidyl this compound .
Scientific Research Applications
Chemistry: Studied for its unique chemical properties and reactions.
Biology: Explored for its interactions with biological receptors.
Medicine: Investigated as an antipsychotic agent with potential therapeutic benefits for conditions like schizophrenia.
Industry: Potential applications in the pharmaceutical industry for developing new therapeutic agents.
Mechanism of Action
Mazapertine exerts its effects by binding to dopamine D2, serotonin 5-HT1A, and α1-adrenergic receptors. This binding modulates neurotransmitter activity, leading to its antipsychotic effects. The molecular targets and pathways involved include the dopaminergic and serotonergic systems, which play crucial roles in regulating mood, cognition, and behavior .
Comparison with Similar Compounds
Mazapertine is unique due to its dual affinity for dopamine D2 and serotonin 5-HT1A receptors. Similar compounds include:
Aripiprazole: A partial agonist at D2 and 5-HT1A receptors.
Cariprazine: Investigated for its dual D2 and 5-HT1A receptor activity.
Pardoprunox: Another compound with dual receptor activity.
Bifeprunox: Discontinued due to non-optimal pharmacokinetic properties.
Sarizotan: Investigated for similar therapeutic applications.
This compound’s unique pharmacological profile and receptor affinity make it a compound of interest for further research and development.
Properties
IUPAC Name |
piperidin-1-yl-[3-[[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2/c1-21(2)31-25-12-5-4-11-24(25)28-17-15-27(16-18-28)20-22-9-8-10-23(19-22)26(30)29-13-6-3-7-14-29/h4-5,8-12,19,21H,3,6-7,13-18,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZFPRUSWCYSGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)C(=O)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158594 | |
| Record name | Mazapertine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134208-17-6 | |
| Record name | Mazapertine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134208-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mazapertine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134208176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mazapertine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAZAPERTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0X1XW704P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Mazapertine?
A1: this compound primarily exerts its antipsychotic effects by interacting with dopamine and serotonin receptors in the brain. Specifically, it exhibits high affinity for dopamine D2 receptors [, ], acting as a partial agonist, and also binds to serotonin 5-HT1A receptors [, ]. This dual-targeting approach aims to address the complex neurotransmitter imbalances associated with schizophrenia.
Q2: What are the major metabolic pathways of this compound in different species?
A2: this compound undergoes extensive metabolism in both animals and humans. In dogs, seven major metabolic pathways have been identified, including phenyl hydroxylation, piperidyl oxidation, O-dealkylation, N-dephenylation, oxidative N-debenzylation, depiperidylation, and conjugation []. Similar metabolic pathways have been observed in rats, with phenyl hydroxylation and piperidyl oxidation being the predominant routes []. In humans, API-MS and MS/MS techniques have identified various urinary metabolites, further confirming the extensive metabolic transformation of this compound [].
Q3: What are the major metabolites of this compound and have they been further investigated?
A4: The major metabolites of this compound include 4-OH-piperidyl, OH-phenyl-OH-piperidyl, carboxybenzoyl piperidine, and depiperidyl analogues []. These metabolites, resulting from pathways like phenyl hydroxylation and piperidyl oxidation, represent a significant portion of the administered dose in excretion studies. The synthesis and pharmacological evaluation of these major metabolites have been conducted to better understand their potential contribution to the overall efficacy and safety profile of this compound [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


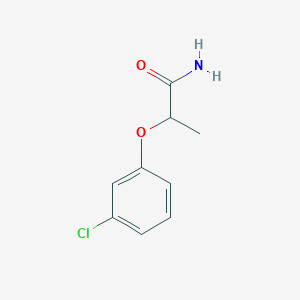

![benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B165277.png)
